3-Ethenylsulfonyl-N-(3-methyl-2-oxo-1,3-benzoxazol-7-yl)propanamide
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Overview
Description
3-Ethenylsulfonyl-N-(3-methyl-2-oxo-1,3-benzoxazol-7-yl)propanamide is a synthetic compound with a complex structure. It belongs to the class of coumarin derivatives, which have garnered attention due to their diverse biological activities. Coumarins are benzopyrone derivatives found in nature and have been studied for their anti-tumoral, anti-inflammatory, and anti-viral effects .
Synthesis Analysis
The synthesis of this compound involves intricate steps. One approach is through the reaction of 7-amino-4-methylcoumarin (1) with various organic halides. Additionally, N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide derivatives can be prepared by reacting 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide (8) with corresponding heteroaryl/alkyl halides. These synthetic pathways yield a range of compounds with potential antimicrobial properties .
Molecular Structure Analysis
The molecular structure of This compound consists of a benzoxazolyl moiety linked to a propanamide group. The ethenylsulfonyl substituent adds further complexity to the structure. Spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry are used to characterize this compound .
Physical and Chemical Properties Analysis
Properties
IUPAC Name |
3-ethenylsulfonyl-N-(3-methyl-2-oxo-1,3-benzoxazol-7-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c1-3-21(18,19)8-7-11(16)14-9-5-4-6-10-12(9)20-13(17)15(10)2/h3-6H,1,7-8H2,2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGFJSDSUOVBLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2OC1=O)NC(=O)CCS(=O)(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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